
Methyl 3-fluoro-2-(methylsulfonamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-2-(methylsulfonamido)benzoate is an organic compound with the molecular formula C9H10FNO4S It is a derivative of benzoic acid, featuring a fluorine atom and a methylsulfonamido group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-(methylsulfonamido)benzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce a nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The amino group is then sulfonylated using a sulfonyl chloride reagent to introduce the methylsulfonamido group. Finally, the fluorine atom is introduced via a halogenation reaction using a fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-2-(methylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the sulfonamido group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Methyl 3-fluoro-2-(methylsulfonamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Methyl 3-fluoro-2-(methylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 3-fluoro-2-methylbenzoate
- Methyl 3-(methylsulfonamido)benzoate
- 3-Fluoro-2-methylbenzoic acid
Uniqueness
Methyl 3-fluoro-2-(methylsulfonamido)benzoate is unique due to the presence of both a fluorine atom and a methylsulfonamido group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H10FNO4S |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
methyl 3-fluoro-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H10FNO4S/c1-15-9(12)6-4-3-5-7(10)8(6)11-16(2,13)14/h3-5,11H,1-2H3 |
InChIキー |
FASVQSAIHKWJMC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)F)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


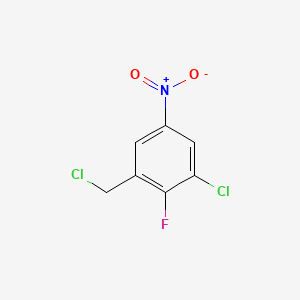
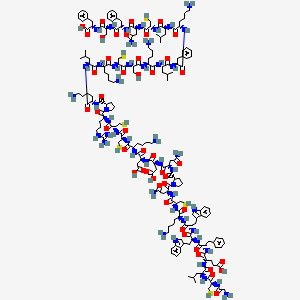
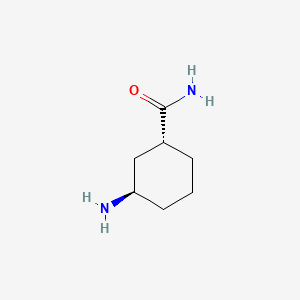

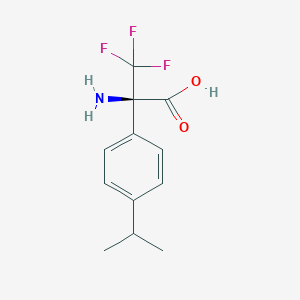
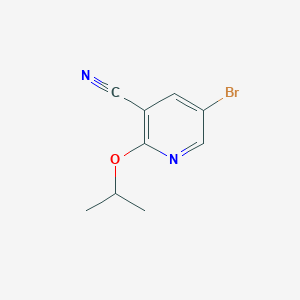
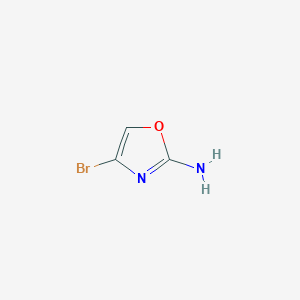
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)
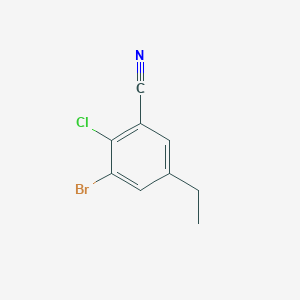
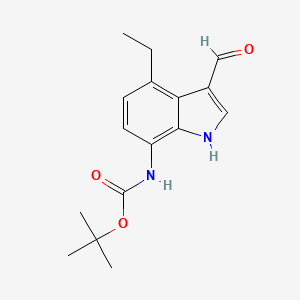
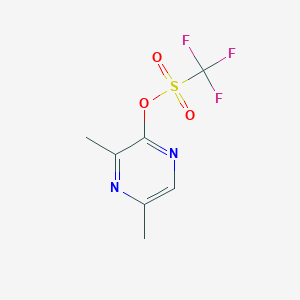
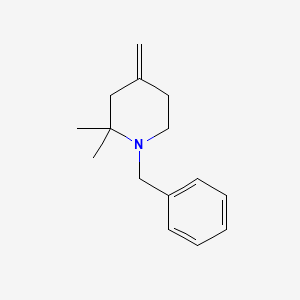
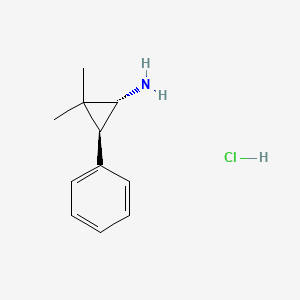
![Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B13907691.png)
